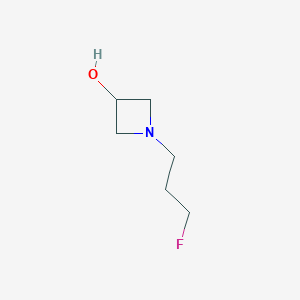

1-(3-Fluoropropyl)azetidin-3-ol

Description

Overview of Azetidine (B1206935) Chemistry and its Strain-Driven Reactivity

Azetidines, four-membered nitrogen-containing heterocycles, are fascinating structures in organic chemistry. google.comgoogle.com Their chemistry is largely dictated by the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. nih.gov This strain is intermediate between that of the highly reactive aziridines (three-membered rings) and the more stable pyrrolidines (five-membered rings). nih.gov This unique level of ring strain makes azetidines stable enough for handling while also being susceptible to ring-opening reactions under appropriate conditions, a characteristic that chemists can exploit for synthetic purposes. google.comgoogle.com This "strain-driven reactivity" allows for the use of azetidines as precursors for the synthesis of a variety of acyclic and larger heterocyclic systems. nih.gov

Importance of Azetidin-3-ol (B1332694) as a Versatile Scaffolding Motif in Chemical Synthesis Research

Within the broader class of azetidines, azetidin-3-ol and its derivatives are particularly valuable building blocks in chemical synthesis. medchemexpress.com The hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. The azetidin-3-ol scaffold is found in a number of biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceutical agents. medchemexpress.comcphi-online.com Its rigid, three-dimensional structure is often sought after in drug design to orient substituents in a specific spatial arrangement to maximize interactions with biological targets. Furthermore, azetidin-3-ol can be used as a linker in the development of advanced therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.com

Rationale for Fluorine Incorporation in Chemical Structures within Academic Inquiry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. google.comgoogle.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have profound effects on the physicochemical and biological properties of a molecule. google.commedwinpublishers.com Incorporating fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability. google.commdpi.com The strategic placement of fluorine can also influence the conformation of a molecule and alter its pKa. google.com These beneficial effects have led to a significant number of fluorinated compounds being developed as pharmaceuticals and advanced materials. researchgate.net

Research Scope Focusing on 1-(3-Fluoropropyl)azetidin-3-ol within Advanced Synthesis and Reaction Studies

While dedicated research articles solely focused on this compound are not abundant in the academic literature, its importance is evident from its use as a key building block in the synthesis of more complex and medicinally relevant molecules. Patent literature reveals the use of the closely related 1-(3-fluoropropyl)azetidin-3-amine (B7935532) in the synthesis of GDC-9545, a compound investigated for cancer therapy. google.com Furthermore, scientific articles on the development of new therapeutics, such as analogues of the breast cancer drug AZD9833, explicitly mention the use of 1-(3-fluoropropyl)azetidin-3-amine as a reactant in late-stage functionalization, highlighting the significance of this fluorinated azetidine scaffold in cutting-edge drug discovery. nih.gov The research focus on this compound is therefore primarily on its application as a specialized reagent that introduces a desirable fluorinated motif into larger, more complex molecules.

Below are some of the computed physicochemical properties for the closely related compound 1-(3-Fluoropropyl)azetidin-3-amine, which provide an indication of the general properties of this class of molecules.

| Property | Value |

| Molecular Weight | 132.18 g/mol |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 132.10627659 Da |

| Topological Polar Surface Area | 29.3 Ų |

| Heavy Atom Count | 9 |

This data is for 1-(3-Fluoropropyl)azetidin-3-amine and is provided for illustrative purposes.

Historical Context of Azetidine Synthesis Methodologies in Academic Literature

The synthesis of azetidines has a long history, with the first reported synthesis dating back to the late 19th century. bldpharm.com Early methods were often low-yielding and required harsh reaction conditions. bldpharm.com Over the years, a multitude of synthetic strategies have been developed to access this important class of heterocycles. These methods can be broadly categorized into several approaches, including the cyclization of γ-amino alcohols, haloamines, or other suitable acyclic precursors. researchgate.net Other significant methods include [2+2] cycloadditions, ring expansions of aziridines, and ring contractions of larger heterocycles. researchgate.net The development of more efficient and stereoselective methods for azetidine synthesis remains an active area of research, driven by the increasing importance of these compounds in medicinal chemistry and other areas of chemical science. medwinpublishers.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropropyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDFXJUKLOZIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 3 Fluoropropyl Azetidin 3 Ol and Azetidine Systems

Ring Strain and its Influence on Azetidine (B1206935) Reactivity

Azetidines are four-membered nitrogen-containing heterocycles whose chemistry is largely dictated by considerable ring strain, estimated to be around 105 kJ mol⁻¹. acs.org While this strain makes them more reactive than their larger pyrrolidine (B122466) and piperidine (B6355638) counterparts, they are notably more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchwithrutgers.comrsc.org This balance of stability and reactivity allows for unique chemical transformations that can be triggered under specific conditions. rsc.orgresearchwithrutgers.comrsc.org The inherent strain in the azetidine ring predisposes it to reactions that lead to ring-opening, thus relieving the strain and forming more stable, acyclic products. nih.govacs.org However, the reactivity of the azetidinium ion towards ring-opening has been shown to be significantly slower than that of the corresponding aziridinium (B1262131) ion, highlighting their tractable nature as synthetic building blocks. acs.org

The cleavage of the sigma (σ) bonds between the nitrogen and carbon atoms (N–C) is a hallmark of azetidine reactivity. These ring-opening reactions can proceed through several mechanisms, largely influenced by the substituents on the ring and the reaction conditions. magtech.com.cn

One common pathway involves the protonation or activation of the ring nitrogen, making it a better leaving group and facilitating nucleophilic attack at one of the ring carbons. acs.org For instance, in acid-mediated reactions, protonation of the azetidine nitrogen can lead to C–N bond cleavage, forming a carbocation intermediate. acs.org The stability of this carbocation is a key factor; electron-donating groups on the ring, particularly at the C-2 position, can stabilize the intermediate and promote the reaction. acs.org

Lewis acids can also be employed to activate the azetidine ring towards nucleophilic attack. rsc.orgmagtech.com.cn The regioselectivity of the ring-opening is a critical aspect, often controlled by electronic and steric effects. magtech.com.cn Nucleophiles tend to attack at the carbon atom that can best stabilize a positive charge in the transition state. For example, in azetidines with unsaturated substituents at the C-2 position (like aryl or vinyl groups), the cleavage typically occurs at the C2-N bond due to the stabilizing conjugative effects. magtech.com.cn Conversely, sterically demanding nucleophiles may preferentially attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn

In some cases, intramolecular ring-opening can occur, where a pendant nucleophilic group on an N-substituent attacks the azetidine ring. nih.govacs.org The feasibility of such reactions depends on the length of the linker between the nucleophile and the azetidine ring, with processes that form five- or six-membered rings being generally favored. nih.govmagtech.com.cn

Nucleophilic Substitution Reactions on the Azetidine Ring

The azetidine ring, particularly when functionalized, is a substrate for various nucleophilic substitution reactions. These reactions can either retain the four-membered ring structure or proceed via a ring-opening/ring-closing sequence.

The C-3 position of azetidines, as seen in 1-(3-fluoropropyl)azetidin-3-ol, is a common site for functionalization. The hydroxyl group in azetidin-3-ols can be converted into a good leaving group or activated to facilitate substitution by a wide range of nucleophiles.

A notable example is the iron-catalyzed thiol alkylation of N-Cbz-protected 3-aryl-azetidin-3-ols. nih.gov In this reaction, various thiols can displace the hydroxyl group to form 3-aryl-3-sulfanyl azetidines in excellent yields. nih.gov The reaction is proposed to proceed through the formation of an azetidine carbocation at the C-3 position, which is then trapped by the thiol nucleophile. nih.gov This methodology highlights how the C-3 hydroxyl group can be effectively replaced by sulfur-based nucleophiles.

Similarly, the hydroxyl group can be transformed into other functionalities. For instance, it can be converted into an amine, as is implied by the use of 1-(3-fluoropropyl)azetidin-3-amine (B7935532) in further syntheses. nih.govnih.gov This transformation likely involves converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by substitution with an azide (B81097) and subsequent reduction, or through a reductive amination process.

Electron-withdrawing groups on the nitrogen, such as sulfonyl or carbamate (B1207046) groups (e.g., Cbz), decrease the nitrogen's nucleophilicity but can activate the ring for certain reactions. For example, the N-carboxybenzyl (Cbz) group is a requirement for the efficient iron-catalyzed substitution of the 3-hydroxyl group with thiols, likely by stabilizing intermediates and facilitating the reaction pathway. nih.gov

Conversely, alkyl substituents like the 3-fluoropropyl group maintain the basicity of the nitrogen. The presence of the fluorine atom introduces an inductive electron-withdrawing effect, which might slightly decrease the nitrogen's basicity compared to a simple propyl group. The N-substituent can also sterically hinder or direct incoming reagents.

Furthermore, the nature of the N-substituent is critical in intramolecular reactions. As seen in studies on N-aryl-substituted azetidines, a pendant amide group on the substituent can lead to an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org The stability in such cases is influenced by the electronic properties of the aryl group and the length of the alkyl chain connecting the amide to the azetidine ring. nih.gov

Ring Expansion and Rearrangement Reactions Involving Azetidines

The inherent strain of the azetidine ring makes it an excellent precursor for ring expansion and rearrangement reactions, providing access to larger, often more complex, heterocyclic systems such as pyrrolidines, piperidines, and 1,3-oxazinan-2-ones. acs.orgrsc.org

One such transformation is the acid-mediated ring expansion of 2,2-disubstituted N-Boc or N-Cbz azetidine carbamates. acs.org This reaction proceeds through protonation of the azetidine nitrogen, followed by ring-opening to form a carbocation intermediate. This intermediate is then trapped by the oxygen of the carbamate group, leading to the formation of a six-membered 1,3-oxazinan-2-one (B31196) with high efficiency. acs.org

Another important class of rearrangements is the Stevens rearrangement. magtech.com.cnnih.gov This reaction typically involves the formation of an ammonium (B1175870) ylide, which then undergoes a magtech.com.cnnih.gov-migration to afford a ring-expanded product. For example, treating an azetidine with a diazo compound in the presence of a copper catalyst can generate a carbene that reacts with the azetidine nitrogen to form an ylide, which subsequently rearranges to a pyrrolidine. nih.gov

Enzyme-catalyzed reactions have also been developed to achieve enantioselective one-carbon ring expansions. Engineered cytochrome P450 enzymes can catalyze the reaction of aziridines to form azetidines via a highly enantioselective magtech.com.cnnih.gov-Stevens rearrangement, demonstrating precise control over reactive ylide intermediates. nih.gov Similar principles can be conceptually applied to the expansion of azetidines.

Functional Group Transformations at the Hydroxyl and N-Positions of this compound

The structure of this compound presents two primary sites for functional group transformations: the hydroxyl group at the C-3 position and the tertiary amine at the N-1 position.

At the Hydroxyl Position: The secondary alcohol at C-3 is a versatile functional handle.

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 1-(3-fluoropropyl)azetidin-3-one. Azetidin-3-ones are valuable synthetic intermediates for creating more complex, substituted azetidines. nih.govnih.gov

Conversion to a Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This activated intermediate is then susceptible to substitution by a wide variety of nucleophiles (e.g., azides, cyanides, thiols, amines) to introduce new functionalities at the C-3 position.

Conversion to an Amine: As previously mentioned, the hydroxyl group can be converted to an amino group. This is a key transformation, as the resulting 1-(3-fluoropropyl)azetidin-3-amine is a building block used in the synthesis of pharmaceutical agents, where it is incorporated via reactions like Buchwald-Hartwig amination. nih.gov

At the N-Position: The tertiary nitrogen of the azetidine ring is nucleophilic and basic, allowing for several transformations.

Quaternization: The nitrogen can react with alkylating agents to form a quaternary azetidinium salt. This process increases the ring strain and significantly activates the ring for nucleophilic ring-opening reactions. magtech.com.cn

N-Oxide Formation: Oxidation of the tertiary amine can lead to the corresponding N-oxide, which can be used in further synthetic manipulations.

Modification of the N-Substituent: While less common, reactions could potentially be performed on the 3-fluoropropyl chain itself, although the reactivity of the azetidine ring would likely dominate.

These transformations underscore the synthetic utility of this compound as a versatile building block, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups through esterification and etherification. These reactions are fundamental in modifying the molecule's properties for various applications.

Esterification:

The hydroxyl group of N-substituted azetidin-3-ols can be readily acylated to form esters. This is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. ambeed.com For instance, the reaction of an N-alkyl-azetidin-3-ol with an acyl chloride in a suitable solvent proceeds via a nucleophilic acyl substitution mechanism. rsc.org The choice of base, such as triethylamine (B128534) or pyridine, is crucial to scavenge the generated HCl, which could otherwise protonate the basic azetidine nitrogen. researchgate.net

While specific studies on the esterification of this compound are not prevalent in the reviewed literature, the reactivity is expected to be analogous to other N-substituted azetidin-3-ols. The reaction conditions can be optimized by varying the solvent, base, and acylating agent. A general scheme for this transformation involves the reaction of the azetidinol (B8437883) with an acyl chloride or anhydride.

A novel and efficient method for esterification uses triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride to form a highly reactive phosphonium (B103445) intermediate, which facilitates the ester formation from a carboxylic acid and an alcohol under mild, neutral conditions. researchgate.net This method has been shown to be effective for a variety of alcohols and carboxylic acids, providing excellent yields. researchgate.net

Etherification:

Ether derivatives of this compound can be synthesized through Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

Detailed research on the etherification of this compound is limited, but studies on analogous compounds provide insight into the expected reactivity. The reaction of the corresponding sodium alkoxide with an alkyl halide would lead to the desired ether.

The following table summarizes representative derivatization reactions of the hydroxyl group on analogous N-substituted azetidin-3-ol (B1332694) systems.

| Precursor | Reagent(s) | Base | Solvent | Product | Yield (%) |

| Benzoic Acid & Benzyl Alcohol | TPPO, (COCl)2 | Et3N | CH3CN | Benzyl benzoate | 90 |

| N-Boc-azetidin-3-ol | Acetic Anhydride | Pyridine | DCM | N-Boc-3-acetoxyazetidine | - |

| 1-Benzhydrylazetidin-3-ol | Methanesulfonyl Chloride | - | - | 1-Benzhydrylazetidin-3-yl methanesulfonate | - |

Note: The data in this table is based on general esterification methods and reactions of analogous azetidine compounds due to the limited availability of specific data for this compound.

Alkylation and Acylation Reactions at the Nitrogen Atom

The nitrogen atom in this compound is a tertiary amine, which dictates its reactivity towards alkylating and acylating agents. Unlike primary or secondary azetidines, it cannot be acylated or alkylated through the substitution of a hydrogen atom.

Alkylation (Quaternization):

The lone pair of electrons on the tertiary nitrogen atom allows it to act as a nucleophile, reacting with alkyl halides to form quaternary azetidinium salts. This process is a standard SN2 reaction where the nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting azetidinium salts are ionic compounds with modified solubility and electronic properties compared to the parent tertiary amine.

Studies on other N-alkylazetidines have shown that this quaternization reaction proceeds readily. For example, the reaction of an N-alkylazetidine with an alkyl halide, such as methyl iodide, typically results in the formation of the corresponding N-alkyl-N-methylazetidinium iodide. The reaction rate is influenced by the nature of the alkyl halide and the solvent used.

Acylation:

Direct acylation of the tertiary nitrogen in this compound is generally not a feasible reaction pathway under standard conditions. Tertiary amines lack the proton necessary for displacement after the initial nucleophilic attack on the acylating agent, making the formation of a stable acylated product unfavorable.

However, the strained nature of the azetidine ring can lead to alternative reaction pathways under forcing conditions with highly reactive acylating agents. Instead of N-acylation, ring-opening reactions may occur. For instance, reaction with acyl chlorides could potentially lead to the cleavage of one of the C-N bonds of the azetidine ring, resulting in an acyclic amide product. nih.gov The high reactivity of the strained four-membered ring makes it susceptible to cleavage by various electrophiles. rsc.orgnih.gov

The following table summarizes representative alkylation reactions at the nitrogen atom for analogous azetidine systems.

Note: This table includes acylation of the parent azetidine and alkylation of a related derivative to illustrate the reactivity of the azetidine nitrogen. Direct alkylation of this compound would result in a quaternary salt.

Applications of 1 3 Fluoropropyl Azetidin 3 Ol As a Synthetic Building Block in Research Chemistry

Utilization in the Construction of Fused and Spirocyclic Heterocyclic Systems

The strained four-membered ring of azetidine (B1206935) makes it an excellent precursor for the synthesis of more complex, multi-ring systems. rsc.org The functional handles present in 1-(3-Fluoropropyl)azetidin-3-ol, namely the secondary alcohol and the tertiary amine within the ring, provide strategic points for intramolecular cyclization reactions to form fused and spirocyclic heterocyclic systems.

The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which can then undergo intramolecular nucleophilic attack by a suitably positioned nucleophile attached to the nitrogen atom. google.com Alternatively, the hydroxyl group can participate in ring-closing reactions through etherification or other carbon-heteroatom bond-forming reactions.

A notable application of azetidine derivatives is in the synthesis of spirocyclic compounds, which are of significant interest in drug discovery due to their rigid and three-dimensional nature. nih.govenamine.net The synthesis of spirocyclic azetidines can be achieved through various strategies, including the intramolecular cyclization of appropriately substituted azetidine precursors. domainex.co.uknih.gov For instance, a common approach involves the generation of an anion adjacent to a nitrile group on the azetidine ring, followed by reaction with an electrophile to construct the spirocyclic framework. nih.gov While direct examples using this compound are not prevalent in the literature, the principles of these synthetic strategies are applicable.

Table 1: Examples of Fused and Spirocyclic Systems Derived from Azetidine Scaffolds

| Starting Azetidine Derivative | Reaction Type | Resulting Heterocyclic System | Reference |

| N-allyl-2-cyanoazetidine derivative | Ring-closing metathesis | Azetidine-fused 8-membered ring | nih.gov |

| 2-Cyanoazetidine derivative | Intramolecular cyclization | Spirocyclic azetidine | nih.gov |

| N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Fused azetidin-3-ones | nih.gov |

| Alkenes and Graf's isocyanate | [2+2] cycloaddition followed by reduction | "Angular" spirocyclic azetidines | domainex.co.uk |

Role in the Synthesis of Densely Functionalized Azetidine Derivatives for Chemical Library Generation

The generation of chemical libraries of diverse and complex molecules is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. nih.gov Azetidine-based scaffolds are highly valuable for creating such libraries due to their favorable physicochemical properties and the ability to introduce multiple points of diversity. lifechemicals.comacs.org

This compound is an exemplary building block for library synthesis. The secondary alcohol can be functionalized through a variety of reactions, including esterification, etherification, and conversion to amines or other functional groups. The azetidine nitrogen, being a tertiary amine, can also be involved in reactions such as salt formation or, under certain conditions, ring-opening reactions. rsc.org The fluoropropyl group provides a subtle but important element of polarity and can influence pharmacokinetic properties.

The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been reported, demonstrating the feasibility of using functionalized azetidines to rapidly generate a large number of diverse compounds. nih.gov This approach often involves attaching the azetidine scaffold to a solid support and then sequentially adding different building blocks to various functional groups on the azetidine ring. acs.org

Precursor in Multistep Organic Syntheses of Complex Molecular Architectures

The unique reactivity of the strained azetidine ring, combined with the functional handles on this compound, makes it a valuable precursor in the multistep synthesis of complex molecular architectures. The ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening reactions under appropriate conditions, providing access to linear amino alcohol derivatives with defined stereochemistry. rsc.orgrsc.org

A patent for a complex molecule, 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol, highlights the use of the 1-(3-fluoropropyl)azetidin-3-yl moiety in the construction of a potential therapeutic agent. google.com In such syntheses, the azetidine derivative is typically introduced as a key building block, with its functional groups being elaborated in subsequent steps to build the final complex structure. The fluoropropyl group in this context may be crucial for modulating the biological activity or pharmacokinetic profile of the final compound.

Development of Azetidine-Based Scaffolds for Exploring Chemical Space in Academic Research

The exploration of novel regions of chemical space is a fundamental goal of academic research in organic and medicinal chemistry. Azetidine-based scaffolds, with their inherent three-dimensionality and diverse substitution patterns, provide a powerful tool for this exploration. enamine.net The introduction of fluorine, as in this compound, is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. rsc.org

The synthesis and profiling of diverse collections of azetidine-based scaffolds have been undertaken to generate lead-like molecules, particularly for central nervous system (CNS) targets where properties like polarity and molecular weight are critical. nih.gov The development of new synthetic methods to access functionalized azetidines, including those with fluorine substitution, is an active area of research. nih.gov These efforts expand the available toolkit for chemists to design and synthesize novel molecules with potentially unique biological activities.

Advanced Spectroscopic and Structural Characterization of 1 3 Fluoropropyl Azetidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1-(3-Fluoropropyl)azetidin-3-ol, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring and the fluoropropyl side chain. The methine proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The protons on the azetidine ring methylene (B1212753) groups would present as complex multiplets due to their diastereotopic nature and coupling to each other. The protons of the fluoropropyl group would exhibit characteristic splitting patterns due to coupling with adjacent protons and the fluorine atom. Specifically, the methylene group adjacent to the fluorine atom (-CH₂-F) would appear as a triplet of triplets, coupled to both the adjacent methylene group and the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbon attached to the hydroxyl group (C-OH) and the carbons of the azetidine ring would resonate in the typical range for such functionalities. The carbons of the fluoropropyl chain would show characteristic splitting patterns due to one-, two-, and three-bond couplings with the fluorine atom (JCF). The carbon directly bonded to fluorine (C-F) would exhibit a large one-bond coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected, which would likely appear as a triplet due to coupling with the two protons on the adjacent methylene group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| Protons on azetidine ring | Multiplets | ||

| Proton on C-OH | Multiplet | ||

| Protons on -CH₂-CH₂-F | Multiplet | ||

| Protons on -CH₂-F | Triplet of Triplets | ||

| ¹³C | |||

| Carbonyl carbon (C-OH) | Singlet | ||

| Carbons in azetidine ring | Singlets | ||

| Carbon in -CH₂-CH₂-F | Doublet | JCCF | |

| Carbon in -CH₂-F | Doublet | JCF | |

| ¹⁹F | Triplet | JHF |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of the compound is C₆H₁₂FNO, corresponding to a molecular weight of 133.16 g/mol . arkat-usa.orgchemicalbook.com High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous confirmation of this molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques would likely be employed. The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺). Analysis of the fragmentation pattern can provide further structural information. Expected fragmentation pathways would involve the loss of the hydroxyl group, cleavage of the fluoropropyl side chain, and fragmentation of the azetidine ring.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [C₆H₁₂FNO+H]⁺ | 134.0976 | Protonated molecular ion |

| [C₆H₁₁FN]⁺ | 116.0870 | Loss of H₂O |

| [C₃H₆N]⁺ | 56.0500 | Cleavage of the N-C bond of the side chain |

| [C₃H₄F]⁺ | 60.0292 | Fluoropropyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the O-H, C-N, C-F, and C-H bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) stretching vibration. The C-N stretching vibration of the azetidine ring would likely appear in the 1200-1000 cm⁻¹ region. A strong absorption band in the 1100-1000 cm⁻¹ range would be characteristic of the C-F stretching vibration. The C-H stretching vibrations of the aliphatic CH₂ and CH groups would be observed in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-N | Stretching | 1200-1000 |

| C-F | Stretching | 1100-1000 (strong) |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Should this compound be obtained in a crystalline form, X-ray crystallography could provide a definitive three-dimensional model of its solid-state structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the azetidine ring and the fluoropropyl side chain. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. To date, no public records of the single-crystal X-ray structure of this compound are available.

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C3 of the azetidine ring). Therefore, it can exist as a pair of enantiomers. If the compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical methods can be used to determine its stereochemical configuration.

Optical Rotation: Measurement of the specific rotation using a polarimeter would indicate whether the sample is chiral and rotates plane-polarized light. The direction and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of this compound would be expected to show a CD spectrum, which could potentially be used to assign the absolute configuration by comparison with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry. Currently, there is no publicly available chiroptical data for this compound.

Theoretical and Computational Investigations of 1 3 Fluoropropyl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Analysis

Currently, there are no published studies that provide specific quantum chemical calculations for 1-(3-Fluoropropyl)azetidin-3-ol. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's electronic structure and optimized geometry.

Hypothetical Data Table for Molecular Geometry:

A theoretical investigation would yield a data table similar to the one below, detailing the optimized bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-F | Data not available |

| N-C (ring) | Data not available |

| C-O | Data not available |

| Bond Angles | |

| C-N-C (ring) | Data not available |

| H-O-C | Data not available |

| Dihedral Angles | |

| F-C-C-C | Data not available |

| C-N-C-C (ring) | Data not available |

Conformational Analysis of the Azetidine (B1206935) Ring and the Fluoropropyl Chain

A detailed conformational analysis of this compound would be necessary to understand its three-dimensional structure and flexibility. This would involve mapping the potential energy surface as a function of key dihedral angles, both in the azetidine ring and the attached fluoropropyl chain. While studies on the conformational preferences of other substituted azetidines and fluorinated alkanes exist, this specific combination has not been explored.

Hypothetical Data Table for Conformational Energy Profile:

A computational study would generate data on the relative energies of different conformers, which could be presented as follows:

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Global Minimum | Data not available | Data not available | 0.00 |

| Local Minimum 1 | Data not available | Data not available | Data not available |

| Local Minimum 2 | Data not available | Data not available | Data not available |

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Modeling the reaction pathways of this compound would provide insights into its reactivity. This could include, for example, the mechanism of its synthesis or its potential metabolic transformations. Such studies involve locating the transition state structures and calculating the activation energies for these processes. No such modeling has been reported for this specific molecule.

Hypothetical Data Table for Reaction Energetics:

The results of such a study would typically be summarized in a table like this:

| Reaction | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Example Reaction | Data not available | Data not available | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations would be instrumental in understanding the dynamic behavior of this compound, particularly its conformational flexibility and interactions with a solvent, such as water. These simulations could reveal how the solvent influences the conformational preferences and the accessibility of different functional groups. To date, no MD simulation studies have been published for this compound.

Hypothetical Data Table for Solvation Analysis:

An MD study would provide data on properties like the radial distribution function (RDF) between specific atoms of the solute and solvent molecules.

| Atom Pair | Peak Position of g(r) (Å) | Coordination Number |

| O (hydroxyl) - H (water) | Data not available | Data not available |

| N (azetidine) - H (water) | Data not available | Data not available |

| F (fluoro) - H (water) | Data not available | Data not available |

Future Research Directions and Emerging Opportunities in Azetidine Chemistry

Exploration of Novel Synthetic Pathways for Highly Functionalized Azetidines

The synthesis of azetidines, particularly those with multiple functional groups, remains a challenge due to the inherent ring strain. nih.govrsc.org Future research should focus on developing efficient and versatile methods for the synthesis of derivatives of 1-(3-Fluoropropyl)azetidin-3-ol.

One promising avenue is the expansion of photochemical methods , such as the aza-Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of imines and alkenes. rsc.orgresearchgate.net This approach could potentially allow for the direct synthesis of the azetidine (B1206935) core with various substituents. Another area of interest is the use of transition-metal catalysis . For instance, rhodium-catalyzed ring expansion of aziridines and palladium-catalyzed intramolecular C-H amination have emerged as powerful tools for constructing the azetidine ring. researchgate.netorganic-chemistry.org

Furthermore, the development of one-pot multi-component reactions would be highly beneficial for creating a library of diverse this compound analogs. rsc.org Such strategies would enable the rapid assembly of complex molecules from simple starting materials, facilitating the exploration of their structure-property relationships.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Aza-Paternò-Büchi Reaction | Access to diverse functional groups, potential for stereocontrol. | Limited substrate scope, potential for side reactions. |

| Transition-Metal Catalysis | High efficiency and selectivity, mild reaction conditions. | Catalyst cost and sensitivity, optimization required. |

| Multi-component Reactions | High atom economy, operational simplicity, diversity-oriented. | Finding compatible reaction partners, controlling selectivity. |

Development of Asymmetric Synthesis Methodologies for Chiral this compound Derivatives

The stereochemistry of the azetidine ring significantly influences its biological and material properties. Therefore, the development of asymmetric methods to access enantiomerically pure derivatives of this compound is of paramount importance.

Future efforts could build upon existing strategies for asymmetric azetidine synthesis. One such strategy involves the use of chiral auxiliaries derived from readily available natural products. These auxiliaries can direct the stereochemical outcome of key bond-forming reactions. Additionally, organocatalysis has emerged as a powerful tool for enantioselective synthesis. rsc.org Chiral organocatalysts can activate substrates and control the stereochemistry of various transformations, including cyclization reactions to form the azetidine ring.

Another promising approach is the enantioselective reduction of prochiral azetidin-3-ones . The development of chiral catalysts for the reduction of a corresponding 1-(3-fluoropropyl)azetidin-3-one intermediate would provide direct access to enantiopure this compound.

Innovative Applications of Azetidine Scaffolds in Material Science and Catalyst Design Research

The unique properties of the azetidine ring, such as its rigidity and polarity, make it an attractive scaffold for applications in material science and catalysis.

In the realm of material science , azetidinium-based ionic liquids have shown potential as hypergolic fuels and electrolytes for electrochemical devices. researchgate.netresearchgate.net The incorporation of the 1-(3-fluoropropyl) group could further enhance the properties of these materials, such as their thermal stability and electrochemical window. Research into the synthesis and characterization of ionic liquids derived from this compound could open up new avenues for advanced materials. uniroma1.itmdpi.comekb.eg

In catalyst design , azetidine derivatives can serve as chiral ligands or organocatalysts. rsc.org The defined geometry of the azetidine ring can create a specific chiral environment around a metal center or a reactive site, enabling highly stereoselective transformations. Future work could explore the use of chiral derivatives of this compound as ligands in asymmetric catalysis or as organocatalysts for various organic reactions.

Table 2: Potential Non-Therapeutic Applications

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Material Science | Precursor to novel ionic liquids and polymers. | Thermal stability, electrochemical properties, conductivity. |

| Catalyst Design | Chiral ligand for asymmetric metal catalysis or organocatalyst. | Coordination ability, steric and electronic effects, catalytic activity. |

Interdisciplinary Studies Integrating this compound in Chemical Biology Tool Development (Excluding Therapeutic Applications)

The azetidine scaffold can be incorporated into chemical probes to study biological systems. The development of such tools, excluding direct therapeutic applications, is a burgeoning area of research.

For example, fluorescent dyes incorporating azetidine rings, known as "Janelia Fluor" dyes, have shown improved brightness and photostability. youtube.com The this compound moiety could be used to create novel fluorescent probes with tailored properties for live-cell imaging and tracking of biological molecules. The fluorine atom could also serve as a useful label for ¹⁹F NMR studies.

Furthermore, azetidine-containing molecules can be used to construct libraries of compounds for chemical genetics screens to identify new protein functions or biological pathways. nih.gov The synthesis of a diverse set of derivatives based on the this compound scaffold would provide valuable tools for such investigations. The 3-aminoazetidine subunit has also been shown to be a useful turn-inducing element in the synthesis of small macrocyclic peptides, which can be further functionalized. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(3-Fluoropropyl)azetidin-3-ol, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, azetidin-3-ol derivatives can be functionalized via alkylation with 3-fluoropropyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include temperature control (0–25°C to minimize side reactions) and stoichiometric ratios to avoid over-alkylation. Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : and NMR are used to verify the azetidine ring structure and fluoropropyl substitution. For example, the azetidine C3-OH proton appears as a triplet (~δ 4.6–5.0 ppm) coupled with adjacent CH₂ groups, while fluoropropyl protons show distinct splitting patterns (e.g., δ 2.8–3.2 ppm for CH₂-F) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 178.12 for C₆H₁₂FNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric purity challenges in derivatives of this compound?

- Methodological Answer : Enantioselective synthesis often uses chiral auxiliaries or catalysts. For example:

- Chiral Chromatography : Preparative chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers using hexane/isopropanol gradients .

- Asymmetric Catalysis : Palladium-catalyzed coupling or organocatalytic methods introduce stereocenters. In antiestrogen drug candidates, stereochemistry at the azetidine C3 position is critical for binding affinity, necessitating rigorous enantiomeric excess (ee) validation via circular dichroism (CD) or chiral NMR shift reagents .

Q. How can computational modeling predict the biological activity of this compound-containing compounds?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like estrogen receptors. For Giredestrant (WHO List 122), the azetidine-fluoropropyl moiety interacts with hydrophobic pockets in the receptor, validated by MD simulations .

- QSAR Models : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., fluoropropyl chain length) with antiestrogen IC₅₀ values. Descriptors like LogP and polar surface area are optimized for blood-brain barrier penetration .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

- Methodological Answer :

- Degradation Pathways : The compound is prone to hydrolysis (azetidine ring opening) under acidic conditions. Stability studies in buffered solutions (pH 3–9) at 25°C/40°C monitor degradation via LC-MS .

- Storage Recommendations : Lyophilized solids stored at -20°C under argon show >90% stability over 12 months. Solutions in anhydrous DMSO or ethanol are stable for 1 month at 4°C .

Q. How should researchers address contradictory reports on the biological activity of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use of ERα/β-binding assays with consistent cell lines (e.g., MCF-7 for antiestrogen activity) .

- Impurity Profiling : LC-MS/MS identifies by-products (e.g., de-fluorinated analogs) that may antagonize activity. Batch-to-batch comparisons using orthogonal methods (e.g., NMR) ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.